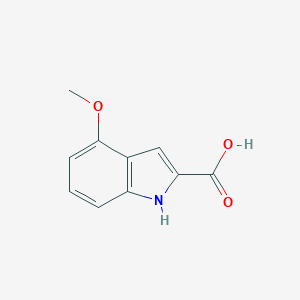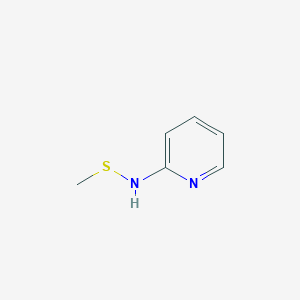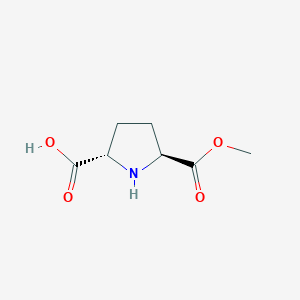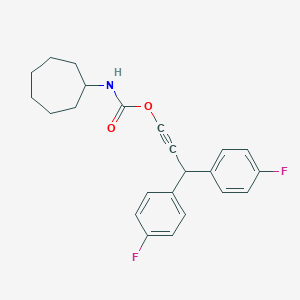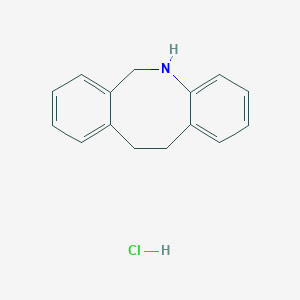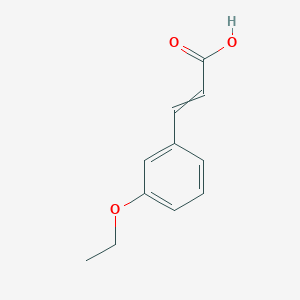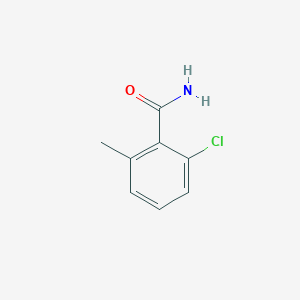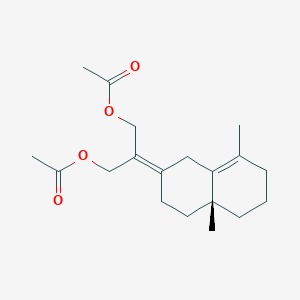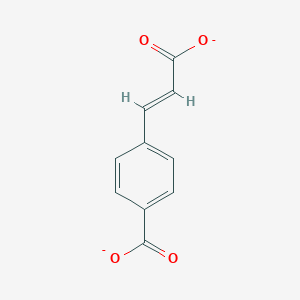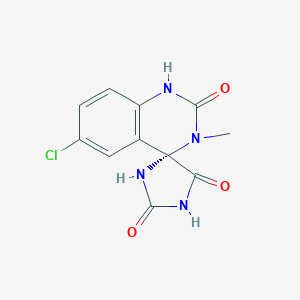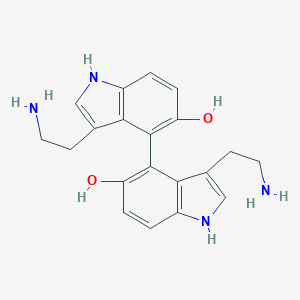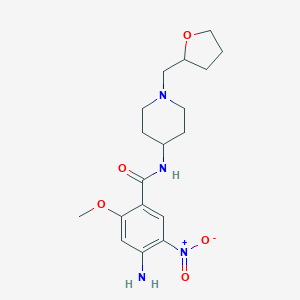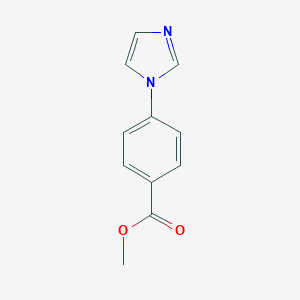![molecular formula C12H16O3 B034402 2-Hydroxy-2-[4-(2-methylpropyl)phenyl]acetic acid CAS No. 104483-03-6](/img/structure/B34402.png)
2-Hydroxy-2-[4-(2-methylpropyl)phenyl]acetic acid
描述
Hydroxy(4-isobutylphenyl)acetic acid is a compound that belongs to the class of carboxylic acids It is structurally related to ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID)
准备方法
Synthetic Routes and Reaction Conditions
Hydroxy(4-isobutylphenyl)acetic acid can be synthesized through several methods. One common approach involves the hydroxylation of 4-isobutylphenylacetic acid. This reaction typically requires a strong oxidizing agent, such as potassium permanganate or chromium trioxide, under acidic conditions. Another method involves the use of microbial biotransformation, where specific strains of bacteria or fungi are employed to introduce the hydroxyl group into the 4-isobutylphenylacetic acid molecule.
Industrial Production Methods
Industrial production of Hydroxy(4-isobutylphenyl)acetic acid often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
化学反应分析
Types of Reactions
Hydroxy(4-isobutylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 4-isobutylphenylacetic acid or 4-isobutylbenzaldehyde.
Reduction: Formation of 4-isobutylphenylethanol.
Substitution: Formation of halogenated derivatives or alkylated products.
科学研究应用
Hydroxy(4-isobutylphenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in developing new pharmaceutical agents with improved efficacy and reduced side effects.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of Hydroxy(4-isobutylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to inhibit the cyclooxygenase (COX) enzymes, similar to ibuprofen, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . This inhibition leads to its anti-inflammatory and analgesic effects.
相似化合物的比较
Hydroxy(4-isobutylphenyl)acetic acid can be compared with other similar compounds, such as:
Ibuprofen: Both compounds share a similar structure, but Hydroxy(4-isobutylphenyl)acetic acid has an additional hydroxyl group, which may confer different pharmacological properties.
Phenylacetic acid: A simpler structure lacking the isobutyl and hydroxyl groups, used as a precursor in organic synthesis.
2-Phenylpropionic acid: Another structurally related compound with different substituents on the aromatic ring.
Hydroxy(4-isobutylphenyl)acetic acid is unique due to its specific structural features, which may result in distinct biological activities and applications compared to its analogs.
属性
CAS 编号 |
104483-03-6 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC 名称 |
2-hydroxy-2-[4-(2-methylpropyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H16O3/c1-8(2)7-9-3-5-10(6-4-9)11(13)12(14)15/h3-6,8,11,13H,7H2,1-2H3,(H,14,15) |
InChI 键 |
JXPAIKLCYWSQED-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C(=O)O)O |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(C(=O)O)O |
同义词 |
Benzeneacetic acid, -alpha--hydroxy-4-(2-methylpropyl)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

